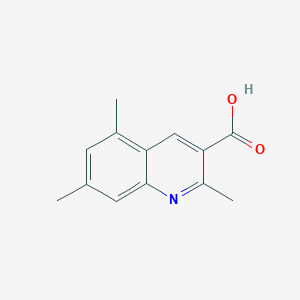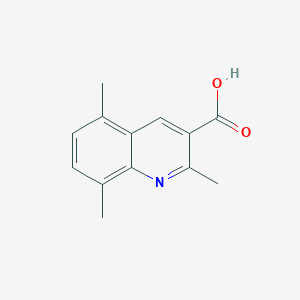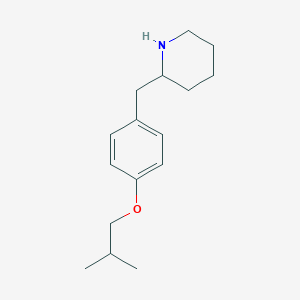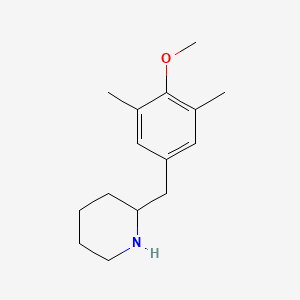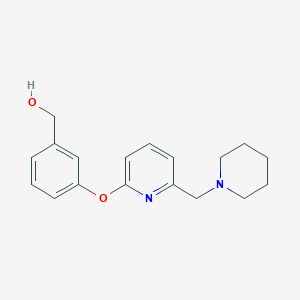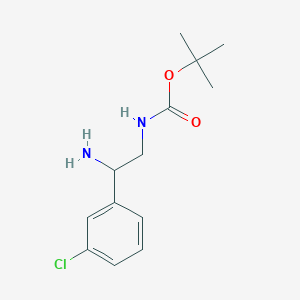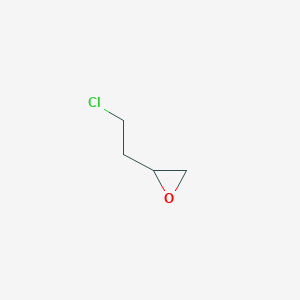
2-(2-Chloroethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethyl)oxirane, also known as this compound, is an organic compound with the molecular formula C4H7ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its reactivity and is used in various chemical processes and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(2-Chloroethyl)oxirane can be synthesized through several methods. One common method involves the epoxidation of allyl chloride using a peracid, such as peracetic acid or m-chloroperoxybenzoic acid. The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent to form the epoxide ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of ethylene oxide. This process requires careful control of reaction conditions to ensure the selective formation of the desired product. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Chloroethyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, such as amines, alcohols, or thiols, leading to the formation of β-substituted alcohols or ethers.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: β-substituted alcohols or ethers.
Oxidation: Diols or other oxygenated derivatives.
Reduction: Alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
2-(2-Chloroethyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of epoxy resins, coatings, and adhesives due to its reactivity and ability to form strong bonds
Mecanismo De Acción
The mechanism of action of 2-(2-chloroethyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical processes, where the compound acts as an intermediate in the formation of more complex molecules .
Molecular Targets and Pathways: The primary molecular targets are nucleophiles, such as amines, alcohols, and thiols, which can attack the electrophilic carbon atoms in the epoxide ring. The pathways involved include nucleophilic substitution and addition reactions, leading to the formation of β-substituted products .
Comparación Con Compuestos Similares
Epichlorohydrin (2-(chloromethyl)oxirane): Similar in structure but with a chloromethyl group instead of a chloroethyl group.
2-(2-Chlorophenoxy)methyl)oxirane: Contains a phenoxy group, leading to different reactivity and applications.
2-(4-Bromophenyl)oxirane: Contains a bromophenyl group, which influences its chemical behavior and uses.
Uniqueness: 2-(2-Chloroethyl)oxirane is unique due to its specific chloroethyl group, which imparts distinct reactivity and properties compared to other oxiranes. This makes it valuable in specific synthetic applications and industrial processes .
Propiedades
Número CAS |
948594-94-3 |
|---|---|
Fórmula molecular |
C4H7ClO |
Peso molecular |
106.55 g/mol |
Nombre IUPAC |
(2S)-2-(2-chloroethyl)oxirane |
InChI |
InChI=1S/C4H7ClO/c5-2-1-4-3-6-4/h4H,1-3H2/t4-/m0/s1 |
Clave InChI |
NKWKILGNDJEIOC-BYPYZUCNSA-N |
SMILES isomérico |
C1[C@@H](O1)CCCl |
SMILES canónico |
C1C(O1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


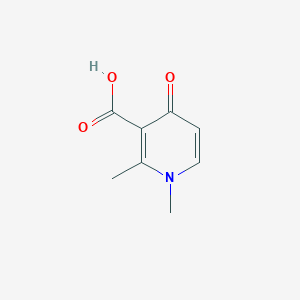

![2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B8271158.png)
![1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B8271166.png)
![1H-BENZO[D]IMIDAZOLE-2,5,6-TRIAMINE](/img/structure/B8271180.png)


